N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-(3-Cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide (IUPAC name: 2-(2,2,2-Trifluoroethoxy)-N-[3-cyanophenyl]acetamide) is a synthetic acetamide derivative characterized by a trifluoroethoxy substituent on the acetamide backbone and a 3-cyanophenyl group attached to the nitrogen atom. This compound is structurally designed to combine electron-withdrawing groups (cyano and trifluoroethoxy) that influence its physicochemical and biological properties. Its safety data sheet (SDS) identifies it under GHS guidelines, with synonyms including 3-trifluoroacetylaminobenzonitrile and N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide .
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-6-10(17)16-9-3-1-2-8(4-9)5-15/h1-4H,6-7H2,(H,16,17) |
InChI Key |
PVSORENBBXGGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(F)(F)F)C#N |
Origin of Product |
United States |
Biological Activity
N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antioxidant and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acylation of 3-cyanophenol with trifluoroethanol in the presence of an appropriate coupling agent. The resulting compound can be characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays. For instance, the compound exhibits significant scavenging activity against reactive oxygen species (ROS), which is crucial for preventing oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| This compound | 12.5 | |
| α-Tocopherol (Control) | 7.0 | |
| Other Acetamide Derivatives | Varies |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant activity.
Antimicrobial Activity
In addition to its antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific enzymes essential for bacterial survival.
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Candida albicans | 20 µg/mL |
The MIC values indicate the lowest concentration of the compound that prevents visible growth of the microorganisms.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds containing trifluoroethyl groups. These studies suggest that such modifications enhance biological activity by improving solubility and bioavailability.
- Study on Antioxidant Properties : A study demonstrated that derivatives with trifluoroethyl groups exhibited enhanced radical scavenging abilities compared to their non-fluorinated counterparts. This suggests a structure-activity relationship where fluorination plays a critical role in biological efficacy .
- Antimicrobial Efficacy : Another research highlighted that compounds similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Effects
The compound shares a common acetamide backbone with analogs, but its bioactivity and properties are modulated by its unique substituents:
- Trifluoroethoxy group : A strong electron-withdrawing group that enhances metabolic stability and alters lipophilicity compared to chloro, methoxy, or alkyl substituents.
- 3-Cyanophenyl group: The meta-cyano substitution on the aromatic ring contributes to π-π stacking interactions in biological targets, similar to other meta-substituted acetamides .
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical Properties
- Crystallinity: Meta-substitution with electron-withdrawing groups (e.g., cyano, trifluoroethoxy) disrupts symmetrical crystal packing, as observed in N-(meta-substituted phenyl)-trichloroacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
